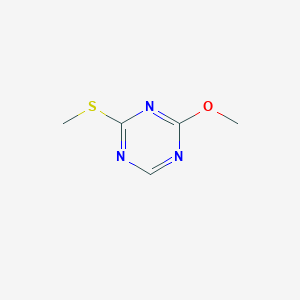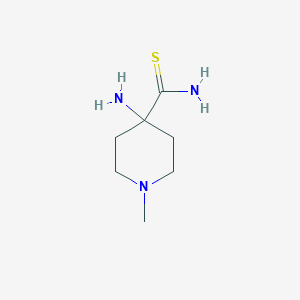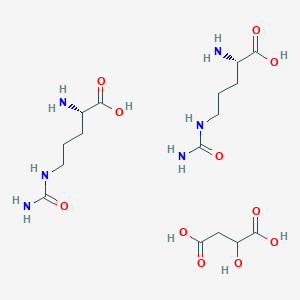
(2S)-2-amino-5-(carbamoylamino)pentanoic acid;2-hydroxybutanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2S)-2-amino-5-(carbamoylamino)pentanoic acid;2-hydroxybutanedioic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-5-(carbamoylamino)pentanoic acid can be achieved through the reaction of lysine with urea under controlled conditions. The reaction typically involves heating lysine and urea in a solvent such as water or ethanol, followed by purification through crystallization or chromatography.
For the preparation of 2-hydroxybutanedioic acid, malic acid can be synthesized through the hydration of fumaric acid or maleic acid. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, at elevated temperatures.
Industrial Production Methods
Industrial production of (2S)-2-amino-5-(carbamoylamino)pentanoic acid involves the fermentation of lysine-producing microorganisms, followed by chemical modification with urea. This method is cost-effective and scalable for large-scale production.
Malic acid is industrially produced through the hydration of maleic anhydride, which is derived from butane. This process involves the use of high-pressure reactors and catalysts to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: (2S)-2-amino-5-(carbamoylamino)pentanoic acid can undergo oxidation to form corresponding keto acids.
Reduction: The compound can be reduced to form amino alcohols.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Keto acids.
Reduction Products: Amino alcohols.
Substitution Products: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2S)-2-amino-5-(carbamoylamino)pentanoic acid is used as a building block for the synthesis of peptides and proteins. It is also employed in the study of enzyme mechanisms and as a substrate in various biochemical assays.
Biology
In biological research, this compound is used to study the metabolism of amino acids and the role of lysine derivatives in cellular processes. It is also used in the development of novel antibiotics and antiviral agents.
Medicine
In medicine, (2S)-2-amino-5-(carbamoylamino)pentanoic acid is investigated for its potential therapeutic applications, including its role as an anti-inflammatory agent and its use in the treatment of metabolic disorders.
Industry
In the industrial sector, this compound is used in the production of biodegradable polymers and as a precursor for the synthesis of various fine chemicals.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-5-(carbamoylamino)pentanoic acid involves its interaction with specific enzymes and receptors in the body. It acts as a competitive inhibitor of lysine decarboxylase, an enzyme involved in the metabolism of lysine. This inhibition leads to the accumulation of lysine and its derivatives, which can have various physiological effects.
At the molecular level, the compound binds to the active site of the enzyme, preventing the conversion of lysine to cadaverine. This interaction disrupts the normal metabolic pathways and can lead to changes in cellular function and signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lysine: An essential amino acid with similar structural features.
Ornithine: Another amino acid involved in the urea cycle.
Arginine: An amino acid with a similar side chain structure.
Uniqueness
The uniqueness of (2S)-2-amino-5-(carbamoylamino)pentanoic acid lies in its dual functional groups, which allow it to participate in a wide range of chemical reactions and biological processes. Its ability to inhibit lysine decarboxylase sets it apart from other amino acids and makes it a valuable tool in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C16H32N6O11 |
|---|---|
Molekulargewicht |
484.46 g/mol |
IUPAC-Name |
(2S)-2-amino-5-(carbamoylamino)pentanoic acid;2-hydroxybutanedioic acid |
InChI |
InChI=1S/2C6H13N3O3.C4H6O5/c2*7-4(5(10)11)2-1-3-9-6(8)12;5-2(4(8)9)1-3(6)7/h2*4H,1-3,7H2,(H,10,11)(H3,8,9,12);2,5H,1H2,(H,6,7)(H,8,9)/t2*4-;/m00./s1 |
InChI-Schlüssel |
JBSOAEVZONJKCE-SCGRZTRASA-N |
Isomerische SMILES |
C(C[C@@H](C(=O)O)N)CNC(=O)N.C(C[C@@H](C(=O)O)N)CNC(=O)N.C(C(C(=O)O)O)C(=O)O |
Kanonische SMILES |
C(CC(C(=O)O)N)CNC(=O)N.C(CC(C(=O)O)N)CNC(=O)N.C(C(C(=O)O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


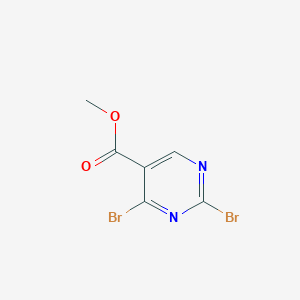
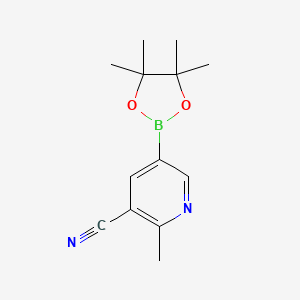
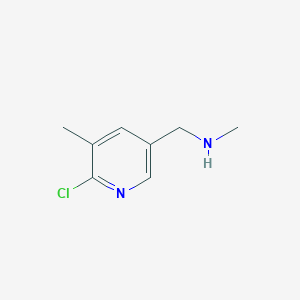
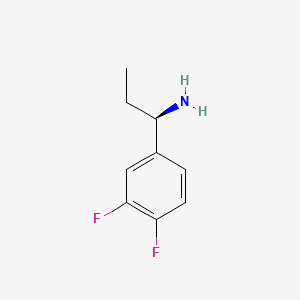
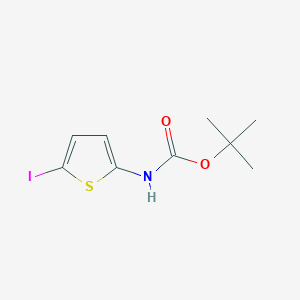
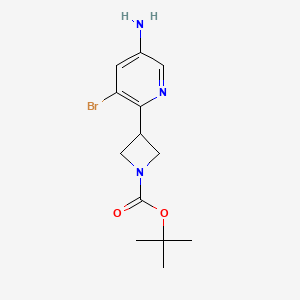

![6-([2,2'-Bithiophen]-3-yl)hexanoic acid](/img/structure/B13135303.png)
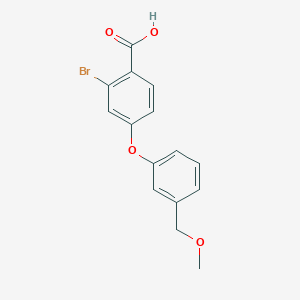
![2,2'-Dimethyl-[1,1'-bianthracene]-9,9'(10H,10'H)-dione](/img/structure/B13135307.png)
